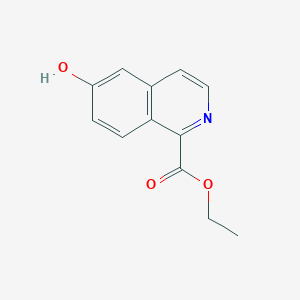
Isopropyl 4-formyl-3-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-formyl-3-hydroxybenzoate is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, featuring both a formyl group and a hydroxy group on the benzene ring, along with an isopropyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-formyl-3-hydroxybenzoate typically involves the esterification of 4-formyl-3-hydroxybenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 4-formyl-3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.
Major Products
Oxidation: 4-carboxy-3-hydroxybenzoate
Reduction: Isopropyl 4-hydroxymethyl-3-hydroxybenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-formyl-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Isopropyl 4-formyl-3-hydroxybenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl 4-hydroxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 4-formyl-3-hydroxybenzoate: Similar structure but with a methyl ester group instead of an isopropyl group.
Ethyl 4-formyl-3-hydroxybenzoate: Similar structure but with an ethyl ester group instead of an isopropyl group.
Uniqueness
Isopropyl 4-formyl-3-hydroxybenzoate is unique due to the presence of both a formyl group and a hydroxy group on the benzene ring, along with an isopropyl ester group
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
propan-2-yl 4-formyl-3-hydroxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-7(2)15-11(14)8-3-4-9(6-12)10(13)5-8/h3-7,13H,1-2H3 |
InChI-Schlüssel |
NKDPJLXIBUYHLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


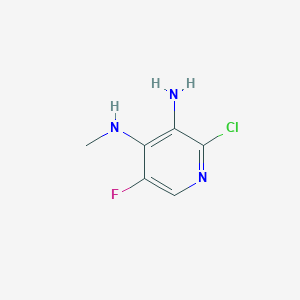
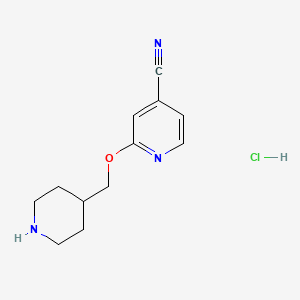

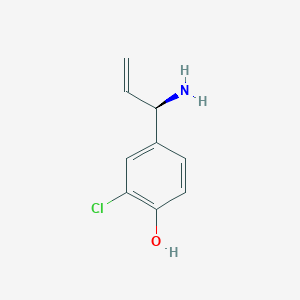
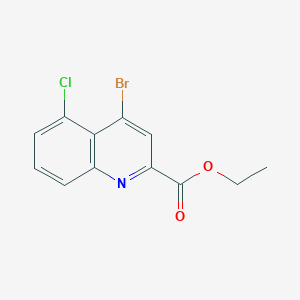
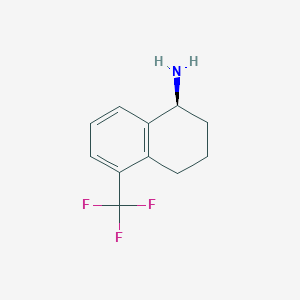
![(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
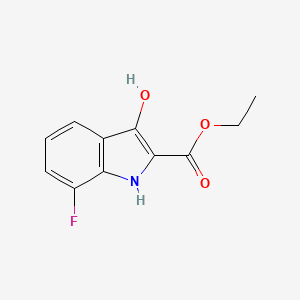
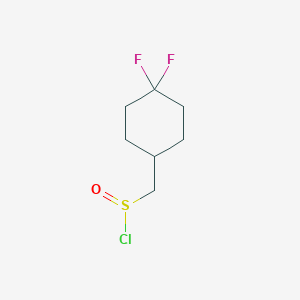
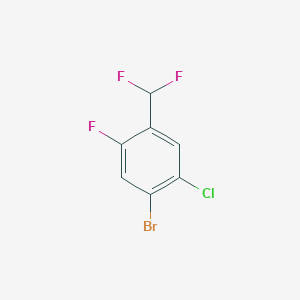

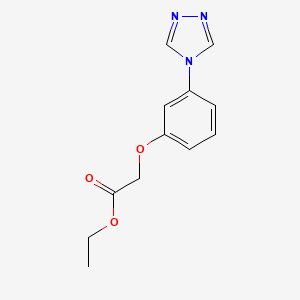
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
